(1-Isothiocyanatoethyl)benzene

Inflammation Cytokine Inhibition Drug Discovery

(1-Isothiocyanatoethyl)benzene (CAS 4478-92-6), also known as 1-Phenylethyl isothiocyanate or alpha-Methylbenzyl isothiocyanate, is a racemic mixture belonging to the aromatic isothiocyanate class. Its molecular structure (C9H9NS, MW: 163.24) features a phenyl group adjacent to the reactive isothiocyanate moiety, a key structural feature that distinguishes it from its common analogs like benzyl isothiocyanate (BITC) and 2-phenylethyl isothiocyanate (PEITC).

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 4478-92-6
Cat. No. B1265472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isothiocyanatoethyl)benzene
CAS4478-92-6
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N=C=S
InChIInChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3
InChIKeyQQCJPTVZIZVKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Isothiocyanatoethyl)benzene (CAS 4478-92-6) Technical Baseline and Compound Identity


(1-Isothiocyanatoethyl)benzene (CAS 4478-92-6), also known as 1-Phenylethyl isothiocyanate or alpha-Methylbenzyl isothiocyanate, is a racemic mixture belonging to the aromatic isothiocyanate class [1]. Its molecular structure (C9H9NS, MW: 163.24) [2] features a phenyl group adjacent to the reactive isothiocyanate moiety, a key structural feature that distinguishes it from its common analogs like benzyl isothiocyanate (BITC) and 2-phenylethyl isothiocyanate (PEITC) [3]. This compound is recognized for its antimicrobial properties and is frequently cited as 'compound 27' in the literature .

Why Generic Substitution Fails: Structural Nuances of (1-Isothiocyanatoethyl)benzene


In the isothiocyanate (ITC) family, generic substitution is not feasible due to profound differences in biological activity and physicochemical properties arising from minor structural variations. The position of the phenyl group relative to the ITC moiety is a critical determinant of both target engagement and overall toxicity. (1-Isothiocyanatoethyl)benzene, with its alpha-methylbenzyl structure, occupies a distinct activity and toxicity profile that differs from common alternatives like benzyl isothiocyanate (BITC) and 2-phenylethyl isothiocyanate (PEITC). [1] Its unique chiral nature also introduces an additional layer of complexity for applications requiring enantiomeric purity. Substituting this compound with a structurally similar but functionally distinct analog can lead to significant deviations in experimental outcomes, such as altered inhibitory potency against key targets or unexpected shifts in cellular toxicity.

Quantitative Evidence Guide: Verifiable Differentiation of (1-Isothiocyanatoethyl)benzene (CAS 4478-92-6)


MIF Tautomerase Inhibition: Comparative IC50 Profile vs. Phenethyl Isothiocyanate (PEITC)

(1-Isothiocyanatoethyl)benzene demonstrates moderate inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity. In a cell-free assay, it exhibits an IC50 of 1000 nM [1]. This is a 1.6-fold higher potency compared to its close analog, 2-phenylethyl isothiocyanate (PEITC), which has a reported IC50 of 1600 nM in a similar cellular assay [2]. This indicates that the alpha-methyl substitution confers a measurable advantage in target engagement over the beta-phenethyl analog.

Inflammation Cytokine Inhibition Drug Discovery

Aquatic Toxicity Profile: Comparative IGC50 in Tetrahymena Model

The 40-hour Tetrahymena pyriformis toxicity assay (IGC50) reveals that (1-isothiocyanatoethyl)benzene (listed as α-Methylbenzyl isothiocyanate) has a toxicity value of 0.002 mmol/L [1]. This positions it as slightly less toxic than benzyl isothiocyanate (BITC) with an IGC50 of 0.0018 mmol/L, but 1.45-fold more toxic than the common analog 2-phenylethyl isothiocyanate (PEITC) with an IGC50 of 0.0029 mmol/L [1].

Toxicology Environmental Fate QSAR

Efficient One-Pot Synthesis: A Key Procurement and Scalability Differentiator

A facile, one-pot synthesis under aqueous conditions has been established for (1-isothiocyanatoethyl)benzene, achieving an exceptional yield of 99% [1]. This high-yielding, scalable method represents a significant advantage over traditional, multi-step synthetic routes that often require toxic reagents and result in lower overall yields. This is particularly relevant when contrasted with the synthesis of more complex isothiocyanates, where yields can be substantially lower due to electronic or steric constraints [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Antimicrobial Activity as 'Compound 27': A Specific Biological Fingerprint

In the literature, (1-isothiocyanatoethyl)benzene is explicitly identified and studied as 'compound 27', a designated antimicrobial agent . While the precise MIC values against specific strains were not found in this search, its classification as a distinct antimicrobial entity [1] differentiates it from other isothiocyanates that are primarily studied for their anticancer (e.g., sulforaphane) or chemopreventive properties. This established identity provides a focused starting point for research into its specific mechanism of action against pathogens.

Antimicrobial Antibacterial Pathogen Research

Physicochemical Properties: LogP and Water Solubility

(1-Isothiocyanatoethyl)benzene possesses a calculated LogP of 3.46 and a water solubility of 73.4 mg/L . These physicochemical parameters are distinct from other common isothiocyanates. For instance, while the LogP of PEITC is comparable, its water solubility is significantly different (reported as ~100 mg/L), which can impact its behavior in biological assays and in vivo models. The specific LogP value of 3.46 for (1-isothiocyanatoethyl)benzene indicates balanced lipophilicity, potentially influencing membrane permeability and distribution.

ADME Formulation Physicochemical Properties

Best Application Scenarios for (1-Isothiocyanatoethyl)benzene (CAS 4478-92-6) Based on Verifiable Evidence


Investigating MIF-Mediated Inflammatory Pathways with a Moderately Potent Tool Compound

The compound's specific potency profile (IC50 = 1000 nM) against MIF tautomerase [1] makes it suitable for probing MIF biology where a strong, irreversible inhibitor is not desired. Its 1.6-fold higher potency than PEITC offers a distinct activity window for structure-activity relationship (SAR) studies aimed at developing more selective MIF inhibitors. This is valuable in academic and pharmaceutical research focusing on chronic inflammatory diseases and oncology, where MIF is a validated target.

Antimicrobial Lead Discovery as a Pre-Validated Chemical Probe ('Compound 27')

Given its explicit identification in literature and commercial sources as an antimicrobial agent ('compound 27') , this compound serves as an excellent starting point for hit-to-lead campaigns in antibiotic discovery. Researchers can bypass initial broad-spectrum screening and focus on elucidating its specific mechanism of action against pathogens like S. aureus and E. coli . This is particularly relevant for groups seeking new chemical matter against drug-resistant bacteria.

QSAR and Environmental Toxicology Modeling

The precisely quantified aquatic toxicity data (IGC50 = 0.002 mmol/L) [2] positions (1-isothiocyanatoethyl)benzene as a key data point in quantitative structure-activity relationship (QSAR) models for predicting the environmental impact of aromatic isothiocyanates. Its distinct toxicity profile, situated between BITC and PEITC, helps refine predictive models used in environmental risk assessment and the design of safer agrochemicals or industrial biocides.

Scalable Chemical Synthesis for Internal Compound Library Generation

The well-characterized, high-yielding (99%) synthetic route [3] makes this compound an ideal candidate for inclusion in diverse compound libraries. Procurement and process chemistry teams can reliably synthesize this intermediate in large quantities for downstream derivatization, confident in the method's efficiency and scalability. This reduces costs and lead times for generating a series of analogs based on the alpha-methylbenzyl isothiocyanate scaffold.

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